molecular formula C18H18F3N5OS B2912122 N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034554-79-3

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2912122
CAS No.: 2034554-79-3
M. Wt: 409.43
InChI Key: BJZBYYIBMNLLAF-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18F3N5OS and its molecular weight is 409.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of this compound, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group . This suggests that the compound may interact with its targets through electron transfer processes.

Biochemical Pathways

The btz motif has been researched for photocatalytic applications , suggesting that it may influence pathways related to light absorption and energy transfer.

Result of Action

The compound’s potential use as a visible-light organophotocatalyst suggests that it may have effects related to light absorption and energy transfer at the molecular level.

Action Environment

The compound’s potential use in photovoltaics and as a fluorescent sensor suggests that light conditions may play a significant role in its action.

Biological Activity

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Common Name This compound
CAS Number 2034554-79-3
Molecular Formula C18_{18}H18_{18}F3_{3}N5_{5}OS
Molecular Weight 409.4 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps, beginning with the preparation of key intermediates such as 3-(trifluoromethyl)-1H-pyrazole. The general synthetic route includes:

  • Preparation of 3-(trifluoromethyl)-1H-pyrazole : Achieved through the reaction of hydrazine with 3-(trifluoromethyl)acrylonitrile under acidic conditions.
  • Formation of the final compound : Involves coupling reactions with cyclopentyl and subsequent modifications to introduce the benzo[c][1,2,5]thiadiazole moiety.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit various pathogens, including fungi and bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value comparable to established antifungal agents like ketoconazole .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. This mechanism may involve:

  • Enzyme Inhibition : The compound may bind to cyclooxygenase (COX) enzymes or lipoxygenases, reducing the production of pro-inflammatory mediators.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Screening against various cancer cell lines revealed promising results:

  • Cell Viability Assays : The compound significantly reduced cell viability in several cancer types, indicating its potential as a therapeutic agent in oncology .

Case Studies

Several studies have focused on the biological effects of this compound:

  • Study on Antifungal Activity : A study assessed its efficacy against Fusarium oxysporum, reporting an EC50_{50} value of 6 to 9 μg/mL, suggesting high antifungal potency .
  • Investigation in Cancer Therapy : Another research project identified this compound as a novel anticancer agent through a drug library screening on multicellular spheroids, demonstrating its effectiveness in reducing tumor growth .

Properties

IUPAC Name

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5OS/c19-18(20,21)16-7-8-25(22-16)9-10-26(13-3-1-2-4-13)17(27)12-5-6-14-15(11-12)24-28-23-14/h5-8,11,13H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZBYYIBMNLLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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